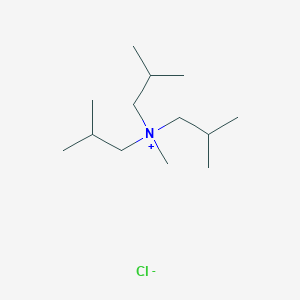
N,2-Dimethyl-N,N-bis(2-methylpropyl)propan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-Dimethyl-N,N-bis(2-methylpropyl)propan-1-aminium chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, surfactants, and fabric softeners. This particular compound is characterized by its unique structure, which includes multiple methyl and propyl groups attached to the nitrogen atom, making it a tertiary amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dimethyl-N,N-bis(2-methylpropyl)propan-1-aminium chloride typically involves the alkylation of tertiary amines. One common method is the reaction of N,N-dimethylpropan-1-amine with 2-methylpropyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
N,2-Dimethyl-N,N-bis(2-methylpropyl)propan-1-aminium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other nucleophiles, such as hydroxide or acetate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of secondary or primary amines, depending on the conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or sodium acetate in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N,2-Dimethyl-N,N-bis(2-methylpropyl)propan-1-aminium hydroxide or acetate.
Oxidation: Formation of N,2-Dimethyl-N,N-bis(2-methylpropyl)propan-1-aminium N-oxide.
Reduction: Formation of N,2-Dimethyl-N-(2-methylpropyl)propan-1-amine.
Scientific Research Applications
N,2-Dimethyl-N,N-bis(2-methylpropyl)propan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use as an antimicrobial agent in disinfectants and antiseptics.
Industry: Utilized in the formulation of fabric softeners, hair conditioners, and other personal care products.
Mechanism of Action
The mechanism of action of N,2-Dimethyl-N,N-bis(2-methylpropyl)propan-1-aminium chloride primarily involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This action is facilitated by the hydrophobic alkyl chains, which insert into the lipid bilayer, and the positively charged nitrogen atom, which interacts with the negatively charged components of the cell membrane.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N-(2-methylpropyl)propan-1-aminium chloride
- N,N-Dimethyl-N,N-bis(2-ethylpropyl)propan-1-aminium chloride
- N,N-Dimethyl-N,N-bis(2-methylbutyl)propan-1-aminium chloride
Uniqueness
N,2-Dimethyl-N,N-bis(2-methylpropyl)propan-1-aminium chloride is unique due to its specific combination of methyl and propyl groups, which confer distinct physicochemical properties. These properties include enhanced solubility in organic solvents and increased antimicrobial activity compared to similar compounds with different alkyl chain lengths or branching patterns.
Properties
CAS No. |
123617-55-0 |
|---|---|
Molecular Formula |
C13H30ClN |
Molecular Weight |
235.84 g/mol |
IUPAC Name |
methyl-tris(2-methylpropyl)azanium;chloride |
InChI |
InChI=1S/C13H30N.ClH/c1-11(2)8-14(7,9-12(3)4)10-13(5)6;/h11-13H,8-10H2,1-7H3;1H/q+1;/p-1 |
InChI Key |
HURTUMMIGPLYMH-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C[N+](C)(CC(C)C)CC(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane](/img/structure/B14302515.png)
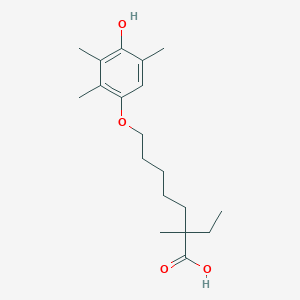
![Ethane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-](/img/structure/B14302526.png)
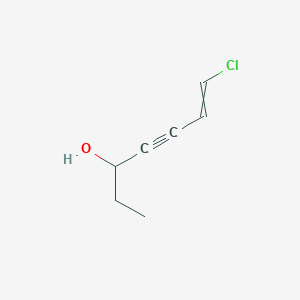
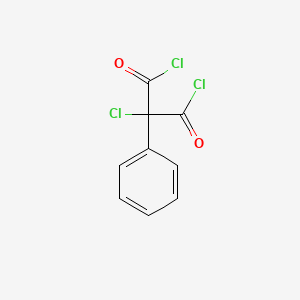

![4-[(E)-pyridin-2-yliminomethyl]benzene-1,3-diol](/img/structure/B14302554.png)

![(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene](/img/structure/B14302561.png)
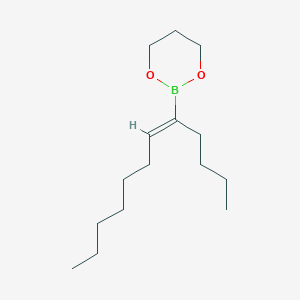
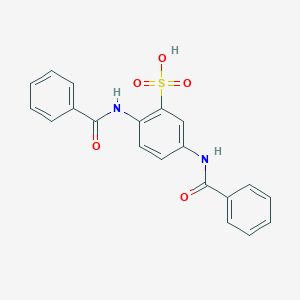
![8-[2-(4-Bromophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14302581.png)


